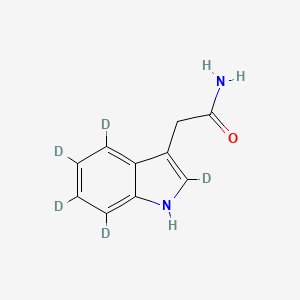

Indole-3-acetamide-d5

Description

Properties

IUPAC Name |

2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)/i1D,2D,3D,4D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAMBXDOGPRZLP-SNOLXCFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indole-d5-3-acetamide: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of 1H-Indole-d5-3-acetamide, a deuterated analog of the plant auxin precursor, Indole-3-acetamide. This document is intended for researchers, scientists, and professionals in the fields of drug development, metabolomics, and plant biology who utilize isotopically labeled compounds for quantitative analysis.

Chemical Properties and Structure

1H-Indole-d5-3-acetamide is a synthetically modified version of Indole-3-acetamide where five hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for mass spectrometry-based quantification of Indole-3-acetamide and related metabolites.

Table 1: Chemical and Physical Properties of 1H-Indole-d5-3-acetamide

| Property | Value | Source |

| Molecular Formula | C₁₀H₅D₅N₂O | [1][2] |

| Molecular Weight | 179.23 g/mol | [1][2] |

| CAS Number | 1204700-53-7 | [1][2] |

| IUPAC Name | 2-(1H-indol-3-yl)acetamide-d5 | [3] |

| Synonyms | 1H-Indole-2,4,5,6,7-d5-3-acetamide, 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetamide | [3] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | DMSO: 100 mg/mL (with ultrasonic); H₂O: 1.3 mg/mL (with ultrasonic) | [4] |

| Storage Conditions | -20°C | [4] |

Chemical Structure:

The foundational structure of 1H-Indole-d5-3-acetamide consists of an indole ring system linked to an acetamide group at the third position. The key feature is the substitution of five hydrogen atoms on the benzene portion of the indole ring with deuterium atoms.

Caption: 2D structure of 1H-Indole-d5-3-acetamide.

Experimental Protocols

2.1. Synthesis of 1H-Indole-d5-3-acetamide

The synthesis of 1H-Indole-d5-3-acetamide can be conceptualized in a two-step process: the synthesis of the non-deuterated Indole-3-acetamide followed by a deuteration step.

Step 1: Synthesis of Indole-3-acetamide

A general procedure for the synthesis of indole-3-acetamides involves the coupling of indole-3-acetic acid with an amine.[5] For the parent compound, this would involve the formation of an amide from indole-3-acetic acid. A common method is the activation of the carboxylic acid with a coupling reagent like 1,1'-carbonyldiimidazole (CDI).[5]

-

Materials: Indole-3-acetic acid, 1,1'-carbonyldiimidazole (CDI), ammonia source (e.g., ammonium hydroxide), pyridine, and acetonitrile.

-

Procedure:

-

Dissolve Indole-3-acetic acid in acetonitrile in a reaction flask.

-

Add pyridine and CDI to the solution and stir for approximately 45 minutes at room temperature to activate the carboxylic acid.[5]

-

Introduce a source of ammonia to the reaction mixture to form the amide.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be extracted using an appropriate organic solvent like dichloromethane and subsequently purified.[5]

-

Step 2: Deuteration of the Indole Ring

A practical method for the deuteration of indole compounds involves an acid-catalyzed hydrogen-deuterium exchange.[6]

-

Materials: Indole-3-acetamide, deuterated sulfuric acid (D₂SO₄), and deuterated methanol (CD₃OD).

-

Procedure:

-

Prepare a solution of 20 wt % D₂SO₄ in CD₃OD.[6]

-

Dissolve the synthesized Indole-3-acetamide in this acidic deuterated methanol solution.

-

Heat the solution in a sealed tube at a temperature ranging from 60-90°C.[6] The progress of the deuterium exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to the indole ring protons.

-

After the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the deuterated product with an organic solvent such as diethyl ether.

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1H-Indole-d5-3-acetamide.[6]

-

Caption: Synthetic workflow for 1H-Indole-d5-3-acetamide.

2.2. Analytical Characterization

The identity and purity of 1H-Indole-d5-3-acetamide are typically confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of the non-deuterated form shows a molecular ion peak (M⁺) at m/z 174.[5][7] For the d5-labeled compound, the molecular ion peak is expected to be at m/z 179.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of the deuterated compound in a solvent like DMSO-d6 would show the absence of signals corresponding to the protons on the indole ring (positions 4, 5, 6, 7, and 2) when compared to the spectrum of the non-deuterated Indole-3-acetamide.[8] The remaining proton signals for the methylene and amide groups would be present.

-

¹³C NMR: The ¹³C NMR spectrum would show signals for all carbon atoms, though the signals for the deuterated carbons may show coupling to deuterium.

-

Biological Significance and Applications

3.1. Role in Auxin Biosynthesis

Indole-3-acetamide is an intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and potent native auxin in plants.[2][4] The conversion of Indole-3-acetamide to IAA is catalyzed by the enzyme indole-3-acetamide hydrolase.

Caption: Simplified pathway of auxin biosynthesis involving Indole-3-acetamide.

3.2. Application as an Internal Standard

The primary application of 1H-Indole-d5-3-acetamide is as an internal standard for the accurate quantification of endogenous Indole-3-acetamide in biological samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Principle: A known amount of the deuterated standard is spiked into the biological sample. Due to its similar chemical and physical properties, it behaves nearly identically to the endogenous, non-deuterated analyte during sample extraction, purification, and chromatographic separation. However, it can be distinguished by its higher mass in the mass spectrometer.

-

Advantage: The ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard is used for quantification. This ratiometric measurement corrects for sample loss during preparation and variations in instrument response, leading to highly accurate and precise results.

Caption: Workflow for quantification using a deuterated internal standard.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. clinivex.com [clinivex.com]

- 4. glpbio.com [glpbio.com]

- 5. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1H-Indole-3-acetamide [webbook.nist.gov]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739) [hmdb.ca]

- 9. medchemexpress.com [medchemexpress.com]

1H-Indole-d5-3-acetamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1H-Indole-d5-3-acetamide, a deuterated isotopologue of Indole-3-acetamide. This document includes key chemical data, detailed experimental protocols for its synthesis and analysis, and an overview of its role in relevant biochemical pathways.

Core Data Presentation

Quantitative data for 1H-Indole-d5-3-acetamide and its non-deuterated analogue are summarized below for direct comparison.

| Property | 1H-Indole-d5-3-acetamide | 1H-Indole-3-acetamide |

| CAS Number | 1204700-53-7[1][2][3] | 879-37-8[4] |

| Molecular Formula | C₁₀H₅D₅N₂O[1][2][3] | C₁₀H₁₀N₂O[4][5][6] |

| Molecular Weight | 179.23 g/mol [1][2][3] | 174.20 g/mol [4][5][6] |

Biochemical Context: The Indole-3-Acetamide Pathway

1H-Indole-d5-3-acetamide serves as a stable isotope-labeled internal standard for the quantification of Indole-3-acetamide (IAM). IAM is a crucial intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically important auxin in plants.[2] This metabolic route, known as the IAM pathway, is a two-step process. First, the amino acid Tryptophan is converted to Indole-3-acetamide. Subsequently, IAM is hydrolyzed to produce IAA. While this pathway is well-documented in plant-associated bacteria, evidence confirms its existence and functional importance in plants as well.[6][7]

The conversion of Tryptophan to IAM is catalyzed by the enzyme tryptophan-2-monooxygenase, and the subsequent hydrolysis of IAM to IAA is mediated by an IAM hydrolase.[8] The diagram below illustrates this key biochemical conversion.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of indole acetamides are presented below. These protocols are based on established methods and can be adapted for 1H-Indole-d5-3-acetamide.

Protocol 1: Synthesis of Indole-3-acetamide

This protocol outlines a general procedure for the synthesis of indole-3-acetamides from indole-3-acetic acid, which can be adapted for the deuterated analogue by starting with Indole-d5-3-acetic acid.

Materials:

-

Indole-3-acetic acid (or its deuterated analogue)

-

1,1'-Carbonyldiimidazole (CDI)

-

Substituted aniline or ammonia source

-

Anhydrous Acetonitrile (ACN)

-

Pyridine (as a base)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask, dissolve Indole-3-acetic acid (1 equivalent) in anhydrous acetonitrile. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) to the solution. Stir the mixture at room temperature for approximately 1 hour to form the reactive acyl-imidazole intermediate.

-

Amidation: To the activated intermediate, add the desired aniline or an ammonia source (e.g., ammonium hydroxide) (1.2 equivalents) along with a catalytic amount of pyridine.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system. The reaction is typically complete within 45-90 minutes.

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified using silica gel column chromatography to yield the pure 2-(1H-indol-3-yl)-acetamide product.

Protocol 2: Analytical Quantification by RP-HPLC

This protocol describes a method for the simultaneous determination of indole compounds, including Indole-3-acetamide, in biological samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10] 1H-Indole-d5-3-acetamide is an ideal internal standard for this analysis.

Instrumentation and Materials:

-

HPLC system with a C8 or C18 reversed-phase column.

-

Fluorimetric detector (Excitation: 280 nm, Emission: 350 nm).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Trifluoroacetic acid (TFA).

-

Standard solutions of Indole-3-acetamide and 1H-Indole-d5-3-acetamide (as internal standard).

-

Centrifugal filters (e.g., 0.22 µm).

Procedure:

-

Sample Preparation: Prepare biological samples (e.g., bacterial culture supernatants) by centrifuging to remove particulate matter. Filter the supernatant through a 0.22 µm centrifugal filter.[10]

-

Mobile Phase Preparation: Prepare a two-solvent mobile phase. Solvent A: Water with 0.1% TFA. Solvent B: Acetonitrile with 0.1% TFA.

-

Chromatographic Conditions:

-

Calibration: Prepare a series of calibration standards containing known concentrations of Indole-3-acetamide and a fixed concentration of the internal standard (1H-Indole-d5-3-acetamide).

-

Analysis: Inject the prepared samples and calibration standards into the HPLC system. Identify and quantify the Indole-3-acetamide peak based on its retention time relative to the standards and normalize using the peak area of the internal standard.

The experimental workflow for sample analysis is depicted in the following diagram.

References

- 1. The pathway of auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Accumulation of the Auxin Precursor Indole-3-Acetamide Curtails Growth through the Repression of Ribosome-Biogenesis and Development-Related Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two homologous INDOLE-3-ACETAMIDE (IAM) HYDRALASE genes are required for the auxin effects of IAM in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The AMI1 gene family: indole-3-acetamide hydrolase functions in auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

The Role of 1H-Indole-d5-3-acetamide in Advancing Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the research applications of 1H-Indole-d5-3-acetamide, a deuterated analog of the naturally occurring plant metabolite, indole-3-acetamide. The incorporation of deuterium atoms into the indole ring structure makes this compound an invaluable tool in various analytical and metabolic studies. This document will detail its primary applications, provide experimental protocols, and present relevant data and pathway visualizations to facilitate its effective use in a research setting.

Core Applications in Research

1H-Indole-d5-3-acetamide primarily serves two critical functions in research: as an internal standard for quantitative mass spectrometry and as a tracer for metabolic flux analysis.

-

Internal Standard for Mass Spectrometry: In quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated standards are considered the gold standard.[1] 1H-Indole-d5-3-acetamide is chemically almost identical to its non-deuterated counterpart, indole-3-acetamide, but has a higher mass. This property allows it to be distinguished by a mass spectrometer while co-eluting with the analyte of interest during chromatographic separation.[1] Its use as an internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of endogenous indole-3-acetamide.[1]

-

Metabolic Tracer: The stable isotope label in 1H-Indole-d5-3-acetamide allows researchers to trace the metabolic fate of indole-3-acetamide in biological systems. By introducing the deuterated compound, scientists can follow its conversion to other molecules, such as the plant hormone indole-3-acetic acid (IAA), and elucidate the enzymes and pathways involved.[2] This is particularly relevant in the study of auxin biosynthesis in plants.[2]

Quantitative Data Summary

The use of 1H-Indole-d5-3-acetamide as an internal standard significantly improves the reliability of quantitative measurements. Below is a summary of typical performance data for LC-MS/MS methods utilizing deuterated internal standards for the analysis of indole compounds.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [3][4] |

| Limit of Detection (LOD) | 0.05 µM | [5] |

| Lower Limit of Quantification (LLOQ) | 0.05 to 2 µM | [5] |

| Intra-day Precision (%RSD) | < 15% | [5] |

| Inter-day Precision (%RSD) | < 15% | [5] |

| Accuracy (%Bias) | Within ±15% | [5] |

Experimental Protocols

Synthesis of 1H-Indole-d5-3-acetamide

A plausible synthetic route for 1H-Indole-d5-3-acetamide can be adapted from established methods for the deuteration of indole derivatives.[6][7] This protocol describes a general acid-catalyzed hydrogen-deuterium exchange reaction.

Materials:

-

Indole-3-acetamide

-

Deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) (20 wt %)[6]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve indole-3-acetamide in a 0.1 M solution of 20 wt % D₂SO₄ in CD₃OD in a round-bottom flask.[6]

-

Heat the solution at 90 °C under reflux with stirring.[6] The reaction progress can be monitored by ¹H NMR spectroscopy to observe the disappearance of proton signals on the indole ring.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly neutralize the reaction by adding a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous mixture with diethyl ether (3 x 10 mL).[6]

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[6]

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain 1H-Indole-d5-3-acetamide.

-

Confirm the identity and isotopic purity of the product using high-resolution mass spectrometry and NMR spectroscopy.[6]

Quantification of Endogenous Indole-3-acetamide in Plant Tissue using LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of indole-3-acetamide from plant tissue, such as Arabidopsis thaliana seedlings, using 1H-Indole-d5-3-acetamide as an internal standard.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana seedlings)

-

Liquid nitrogen

-

Extraction buffer (e.g., isopropanol with 0.1% formic acid)

-

1H-Indole-d5-3-acetamide solution of known concentration

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

1. Sample Preparation:

-

Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.

-

To a known amount of tissue powder (e.g., 50-100 mg), add a pre-determined amount of the 1H-Indole-d5-3-acetamide internal standard solution.

-

Add the extraction buffer, vortex thoroughly, and incubate on ice.

-

Centrifuge the mixture to pellet cellular debris.

-

Collect the supernatant containing the extracted analytes.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent to remove interfering compounds.

-

Elute the analytes of interest with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial LC mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate indole-3-acetamide from other matrix components.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Indole-3-acetamide: Precursor ion (m/z) 175.1 → Product ion (m/z) 130.1.

-

1H-Indole-d5-3-acetamide: Precursor ion (m/z) 180.1 → Product ion (m/z) 135.1 (hypothetical, to be optimized).

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum sensitivity.

-

4. Data Analysis:

-

Integrate the peak areas for both the endogenous indole-3-acetamide and the 1H-Indole-d5-3-acetamide internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of endogenous indole-3-acetamide in the sample by comparing the area ratio to a calibration curve prepared with known concentrations of indole-3-acetamide and a fixed concentration of the internal standard.

Signaling Pathways and Experimental Workflows

Auxin Biosynthesis Pathway in Arabidopsis thaliana

Indole-3-acetamide is a key intermediate in a specific auxin biosynthesis pathway in the model plant Arabidopsis thaliana. The following diagram illustrates this pathway.[2][8]

Caption: Tryptophan-dependent auxin biosynthesis pathway involving indole-3-acetamide in Arabidopsis thaliana.

Experimental Workflow for Quantification

The following diagram outlines the general workflow for the quantitative analysis of indole-3-acetamide using 1H-Indole-d5-3-acetamide as an internal standard.

Caption: General experimental workflow for the quantification of indole-3-acetamide.

References

- 1. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. agilent.com [agilent.com]

- 4. jabonline.in [jabonline.in]

- 5. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis and Characterization of 1H-Indole-d5-3-acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-Indole-d5-3-acetamide, a deuterated analog of the naturally occurring plant hormone intermediate, indole-3-acetamide. This isotopically labeled compound serves as a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard for mass spectrometry-based quantification.

Introduction

1H-Indole-d5-3-acetamide (C10H5D5N2O, Molecular Weight: 179.23) is a stable isotope-labeled version of indole-3-acetamide where five hydrogen atoms on the indole ring have been replaced with deuterium.[1][2][3] Indole-3-acetamide is a key intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and potent auxin in plants.[4][5][6][7] The deuteration of this molecule allows for its use as a tracer in metabolic pathway elucidation and for improving the pharmacokinetic profiles of potential drug candidates by leveraging the kinetic isotope effect.[8]

Synthesis of 1H-Indole-d5-3-acetamide

The synthesis of 1H-Indole-d5-3-acetamide is a two-step process that begins with the deuteration of the indole ring of a suitable precursor, followed by the amidation of the carboxylic acid side chain.

Step 1: Deuteration of Indole-3-acetic acid

A practical and efficient method for the deuteration of the indole ring is through an acid-catalyzed hydrogen-deuterium exchange reaction. This method utilizes deuterated sulfuric acid in deuterated methanol to achieve high levels of deuterium incorporation.

Reaction Scheme:

References

- 1. Production of Indole-3-Acetic Acid via the Indole-3-Acetamide Pathway in the Plant-Beneficial Bacterium Pseudomonas chlororaphis O6 Is Inhibited by ZnO Nanoparticles but Enhanced by CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 1H-Indole-d5-3-acetamide | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway [frontiersin.org]

- 7. Showing Compound 1H-Indole-3-acetamide (FDB000937) - FooDB [foodb.ca]

- 8. glpbio.com [glpbio.com]

1H-Indole-d5-3-acetamide relationship to indole-3-acetic acid

An In-Depth Technical Guide to the Relationship of 1H-Indole-d5-3-acetamide and Indole-3-Acetic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the relationship between 1H-Indole-d5-3-acetamide (IAM-d5) and indole-3-acetic acid (IAA). IAA is the most abundant natural plant hormone of the auxin class, playing a critical role in virtually every aspect of plant growth and development[1][2]. 1H-Indole-d5-3-acetamide is the deuterated form of indole-3-acetamide (IAM), a biosynthetic intermediate of IAA[3]. This guide details the biosynthetic pathway converting IAM to IAA, outlines the critical role of IAM-d5 as a tracer and internal standard in metabolic research, presents detailed experimental protocols, and summarizes relevant quantitative data.

Introduction

Indole-3-acetic acid (IAA) is the principal and most well-characterized auxin in higher plants, essential for regulating processes such as cell division, elongation, and fruit development[4][5]. The biosynthesis of IAA is complex, involving several proposed pathways[2][5]. One such route, first identified in bacteria and later confirmed in plants, is the indole-3-acetamide (IAM) pathway[1][6][7][8]. In this pathway, L-tryptophan is converted to IAM, which is then hydrolyzed to produce IAA[4][5][9].

The study of these metabolic pathways requires precise and sensitive analytical techniques. 1H-Indole-d5-3-acetamide (IAM-d5) is a stable isotope-labeled version of IAM, where five hydrogen atoms on the indole ring are replaced with deuterium. This labeling does not alter the chemical properties of the molecule but increases its mass, making it an invaluable tool for researchers. Its primary applications are as a metabolic tracer to elucidate biosynthetic flux and as an internal standard for accurate quantification of endogenous IAM and IAA levels by mass spectrometry[3].

Biosynthetic Relationship: The Indole-3-Acetamide Pathway

The conversion of indole-3-acetamide to indole-3-acetic acid is a key step in a tryptophan-dependent IAA biosynthesis pathway. This pathway, once thought to be exclusive to phytopathogenic bacteria like Agrobacterium tumefaciens, is now known to function in plants such as Arabidopsis thaliana and Nicotiana tabacum[1][6].

The pathway consists of two main enzymatic steps:

-

Tryptophan-2-monooxygenase (encoded by genes like iaaM) converts L-tryptophan to indole-3-acetamide (IAM)[7][8].

-

Indole-3-acetamide hydrolase (encoded by genes such as iaaH in bacteria and the AMI1 gene family in plants) hydrolyzes IAM to produce indole-3-acetic acid (IAA) and ammonia[1][4][6][10].

The discovery of the AMI1 gene family, which encodes for IAM hydrolase, provided strong evidence for the existence of this pathway in the plant kingdom[1][6]. These enzymes are crucial for the final conversion step and are found in various plant tissues, often in regions with high IAA content[11].

Application of 1H-Indole-d5-3-acetamide in Research

Stable isotope-labeled compounds are powerful tools for elucidating metabolic networks, determining metabolite turnover rates, and ensuring analytical accuracy[12][13]. 1H-Indole-d5-3-acetamide is primarily used in two ways:

-

Metabolic Tracer: When introduced into a biological system (e.g., plant seedlings), IAM-d5 can be traced as it is metabolized. By using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can detect the appearance of deuterated indole-3-acetic acid (IAA-d5) and its downstream catabolites or conjugates[13][14]. This provides definitive evidence that the IAM pathway is active in that organism and allows for the quantification of metabolic flux through that specific route[14].

-

Internal Standard: In quantitative analysis, the accurate measurement of endogenous compounds can be challenging due to losses during sample extraction and processing. Deuterated molecules like IAM-d5 or deuterated IAA are ideal internal standards[3][15][16]. A known amount of the labeled standard is added to the biological sample at the beginning of the extraction process. Because the labeled standard has nearly identical chemical and physical properties to its unlabeled counterpart, it experiences the same losses during purification. By measuring the ratio of the unlabeled analyte to the labeled standard in the final analysis (typically by GC-MS or LC-MS), the initial concentration of the endogenous compound can be calculated with high precision and accuracy[15][16][17][18].

Experimental Protocol: Stable Isotope Labeling for Auxin Kinetic Analysis

The following is a generalized protocol for a Stable Isotope Labeled Kinetics (SILK) experiment, adapted from methods used to trace auxin metabolism in Arabidopsis thaliana seedlings[13][14][19][20]. This protocol is designed to monitor the conversion of a labeled precursor into the final product.

Objective: To determine the metabolic flux from IAM to IAA in plant tissue using 1H-Indole-d5-3-acetamide.

Materials:

-

Arabidopsis thaliana seedlings (e.g., 12-day-old)[20].

-

1H-Indole-d5-3-acetamide (IAM-d5) solution.

-

Extraction solvent (e.g., 80% methanol).

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Labeled internal standard for quantification (e.g., ¹³C₆-IAA) if absolute quantification is desired[15][16].

Methodology:

-

Seedling Growth: Grow Arabidopsis seedlings on a suitable medium under controlled photoperiod and temperature conditions[20].

-

Labeling Treatment: Treat the seedlings with a solution containing a known concentration of 1H-Indole-d5-3-acetamide. Collect tissue samples at various time points (e.g., from seconds to minutes to hours) to capture the kinetics of the metabolic conversion[14][20]. Immediately freeze the collected samples in liquid nitrogen to quench metabolic activity.

-

Internal Standard Addition: For accurate quantification, add a known quantity of a different labeled internal standard (e.g., ¹³C₆-IAA) to each frozen sample prior to extraction[15][20].

-

Extraction:

-

Homogenize the frozen plant tissue.

-

Add cold extraction solvent (e.g., 80% methanol) and incubate at a low temperature (e.g., -20°C) to precipitate proteins and extract metabolites.

-

Centrifuge the samples to pellet cell debris and collect the supernatant.

-

-

Purification:

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Calculate the amount of newly synthesized IAA-d5 at each time point by comparing its peak area to that of the ¹³C₆-IAA internal standard.

-

Plot the incorporation of the deuterium label into the IAA pool over time to determine the rate of conversion and metabolic flux.

-

Quantitative Data Summary

Quantitative data from studies using deuterated IAM or related labeled standards highlight the sensitivity of modern analytical methods and provide insights into auxin metabolism. While direct kinetic data for IAM-d5 conversion is specific to individual experiments, published research provides relevant quantitative metrics.

| Parameter | Value / Finding | Organism / System | Citation |

| Metabolic Fate of Labeled IAM | After feeding deuterium-labeled IAM ([²H₅]IAM) to pea roots, the label was recovered in the IAA conjugate IAA-aspartate (IAAsp), but little or no labeling was found in the free IAA pool. | Pea (Pisum sativum) | [21] |

| Analytical Detection Limits | LC-electrospray tandem MS methods allow for detection limits of 0.02 to 0.1 pmol for various IAA metabolites. | Arabidopsis thaliana | [18][22] |

| Quantification Precision | The precision of quantification protocols using labeled internal standards is typically between 6% and 16% for plant extracts. | Arabidopsis thaliana | [18][22] |

| Internal Standard Usage | ¹³C₆[benzene ring]-IAA is a widely used internal standard for accurate GC-MS and LC-MS quantification of endogenous IAA. | General Plant Analysis | [15][16] |

| IAA Levels in Tissues | Expanding leaves and roots, which contain high levels of free IAA, also show the highest levels of catabolites like IA-aspartate, indicating rapid hormone turnover. | Arabidopsis thaliana | [18] |

Conclusion

The relationship between 1H-Indole-d5-3-acetamide and indole-3-acetic acid is that of a stable isotope-labeled precursor to its metabolic product. This relationship is leveraged by researchers to investigate the indole-3-acetamide pathway of auxin biosynthesis, a route present in both bacteria and plants. The use of IAM-d5 as a metabolic tracer allows for the direct observation and quantification of flux through this pathway. Furthermore, its application as an internal standard is critical for achieving the high accuracy and precision required in modern quantitative metabolomics, particularly in the study of phytohormones. This deuterated compound remains an indispensable tool for scientists working to unravel the complexities of auxin metabolism and its regulation in various biological systems.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Indole-3-acetamide-dependent auxin biosynthesis: a widely distributed way of indole-3-acetic acid production? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The AMI1 gene family: indole-3-acetamide hydrolase functions in auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Biosynthesis of indole-3-acetic acid via the indole-3-acetamide pathway in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two homologous INDOLE-3-ACETAMIDE (IAM) HYDROLASE genes are required for the auxin effects of IAM in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. conservancy.umn.edu [conservancy.umn.edu]

- 13. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of a Commercial ELISA Assay for Indole-3-Acetic Acid at Several Stages of Purification and Analysis by Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry Using a 13C6-Labeled Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of a commercial ELISA assay for indole-3-acetic Acid at several stages of purification and analysis by gas chromatography-selected ion monitoring-mass spectrometry using a c(6)-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative determination of indole-3-acetic Acid in sugarbeet leaves using a double standard isotope dilution gas chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis [ouci.dntb.gov.ua]

- 20. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Deuterium-labeled standards for plant hormone analysis

An In-depth Technical Guide to Deuterium-Labeled Standards for Plant Hormone Analysis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The accurate quantification of plant hormones is paramount for understanding the intricate physiological processes governing plant growth, development, and response to environmental stress. Due to their low endogenous concentrations and the complexity of plant matrices, precise measurement requires highly sensitive and selective analytical techniques. The gold standard for quantitative plant hormone analysis is mass spectrometry coupled with liquid chromatography (LC-MS), utilizing the stable isotope dilution (SID) method. This guide provides a comprehensive technical overview of the application of deuterium-labeled internal standards in plant hormone analysis, detailing the core principles, experimental protocols, quantitative performance, and the biological context of key hormone signaling pathways.

Core Principles of Stable Isotope Dilution

The stable isotope dilution method is the cornerstone of accurate quantification in mass spectrometry.[1][2] It relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, a deuterium-labeled hormone—to a sample at the earliest stage of preparation.[1]

Key Advantages:

-

Correction for Analyte Loss: The deuterium-labeled internal standard (IS) is chemically identical to the endogenous analyte and thus experiences the same losses during sample extraction, purification, and derivatization.[1][2]

-

Compensation for Matrix Effects: Plant extracts contain numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer source, causing either ion suppression or enhancement.[3] Since the labeled standard co-elutes and has nearly identical physicochemical properties, it is affected by the matrix in the same way as the unlabeled endogenous hormone.[3]

-

High Accuracy and Precision: By calculating the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, the method provides highly accurate and reproducible quantification, irrespective of sample losses or matrix variability.[2][4]

The fundamental equation for quantification is:

(Signal of Endogenous Analyte / Signal of Labeled IS) * Known Amount of Labeled IS = Amount of Endogenous Analyte[2]

General Experimental Workflow

The analysis of plant hormones using deuterium-labeled standards follows a multi-step procedure designed to extract, purify, and accurately measure the target compounds from complex plant tissues.

Detailed Experimental Protocols

A robust and reproducible protocol is essential for reliable results. The following sections detail a generalized methodology for the analysis of major plant hormones.

Sample Preparation and Extraction

-

Harvesting: Harvest approximately 50-200 mg of fresh plant tissue and immediately flash-freeze it in liquid nitrogen to quench metabolic activity.[5] Store at -80°C until extraction.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[4][6]

-

Internal Standard Spiking: To the homogenized powder, add a pre-determined amount of the deuterium-labeled internal standard mixture. The amount should be comparable to the expected endogenous hormone levels.

-

Extraction: Add 1 mL of an ice-cold extraction solvent (e.g., 80% methanol or acetonitrile in water).[2][4][7] Vortex thoroughly and incubate on a rotator for 1-16 hours at 4°C.[5][7]

-

Centrifugation: Centrifuge the extract at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.[6][7]

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. For maximum yield, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, centrifuged, and the supernatants pooled.

Sample Purification (Solid-Phase Extraction - SPE)

Purification is crucial to remove interfering substances like pigments and lipids.[1][4] A reversed-phase C18 SPE cartridge is commonly used.

-

Cartridge Activation: Activate an SPE cartridge (e.g., Oasis HLB) by passing 1 mL of 100% methanol, followed by 1 mL of water.[7]

-

Equilibration: Equilibrate the cartridge with 1 mL of the initial extraction solvent (e.g., 80% methanol).[7]

-

Sample Loading: Load the crude extract supernatant onto the cartridge.

-

Washing: Wash the cartridge with a solvent that removes polar impurities while retaining the hormones (e.g., 1 mL of 30% acetonitrile).[7]

-

Elution: Elute the plant hormones with a stronger organic solvent, such as 1 mL of 80% acetonitrile or methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6][7] Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase (e.g., 30% acetonitrile).[7]

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for detection.[6][8]

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for separation.[6]

-

Mobile Phase: A gradient elution is employed using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[6]

-

Flow Rate: A typical flow rate is around 0.3 mL/min.[6]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) is used, typically in positive mode for auxins and cytokinins and negative mode for abscisic acid, jasmonates, and gibberellins.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each analyte and its corresponding deuterium-labeled internal standard.

-

Quantitative Performance Data

The validation of an analytical method is critical to ensure its reliability. The following tables summarize key performance parameters from validated LC-MS/MS methods for major plant hormone classes.

Table 1: Linearity and Sensitivity of Validated LC-MS/MS Methods

| Plant Hormone Class | Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Auxins | Indole-3-acetic acid (IAA) | 0.1 - 100 | >0.99 | 0.05 | 0.1 | [6] |

| Cytokinins | trans-Zeatin (tZ) | 0.05 - 50 | >0.99 | 0.02 | 0.05 | [6] |

| Isopentenyladenine (iP) | 0.05 - 50 | >0.99 | 0.02 | 0.05 | [6] | |

| Gibberellins | Gibberellic acid (GA₃) | 0.5 - 200 | >0.99 | 0.2 | 0.5 | [6] |

| Abscisic Acid | Abscisic acid (ABA) | 0.1 - 150 | >0.99 | 0.04 | 0.1 | [6] |

| Jasmonates | Jasmonic Acid (JA) | 0.2 - 100 | >0.99 | 0.1 | 0.2 | [6] |

LOD: Limit of Detection; LOQ: Limit of Quantification

Table 2: Accuracy and Precision of Validated LC-MS/MS Methods

| Plant Hormone Class | Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Precision (RSD%) | Reference |

| Auxins | Indole-3-acetic acid (IAA) | 1, 10, 50 | 95.2 - 104.5 | < 5.8 | [6] |

| Cytokinins | trans-Zeatin (tZ) | 0.5, 5, 25 | 92.1 - 103.2 | < 6.5 | [6] |

| Gibberellins | Gibberellic acid (GA₃) | 5, 50, 100 | 90.5 - 101.8 | < 7.1 | [6] |

| Abscisic Acid | Abscisic acid (ABA) | 1, 10, 50 | 96.3 - 105.1 | < 4.9 | [6] |

RSD: Relative Standard Deviation

Key Hormone Signaling Pathways

Understanding the biological context is crucial for interpreting quantitative data. Below are simplified diagrams of the core signaling pathways for Abscisic Acid (ABA) and Gibberellin (GA), which often act antagonistically.[9]

Abscisic Acid (ABA) Signaling Pathway

ABA is a key hormone in mediating responses to abiotic stress and regulating seed dormancy. In the absence of ABA, protein phosphatases 2C (PP2Cs) are active and inhibit SnRK2 kinases.

Gibberellin (GA) Signaling Pathway

GA promotes processes like germination and stem elongation by targeting DELLA proteins for degradation. DELLAs are growth repressors.

Conclusion

The use of deuterium-labeled internal standards is indispensable for the accurate and precise quantification of plant hormones via LC-MS/MS. This technique effectively overcomes challenges posed by low analyte concentrations and complex sample matrices. By following robust, validated protocols for sample preparation, purification, and analysis, researchers can obtain high-quality quantitative data. This information, when placed in the context of known signaling pathways, provides powerful insights into the complex regulatory networks that govern plant life.

References

- 1. researchgate.net [researchgate.net]

- 2. Can plant hormonomics be built on simple analysis? A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 6. benchchem.com [benchchem.com]

- 7. Quantification of plant hormones by standard addition method [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

Isotopic Labeling of Auxins for Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for isotopic labeling of auxins to conduct metabolic flux analysis. This powerful technique is essential for understanding the dynamics of auxin biosynthesis, catabolism, and conjugation, which are critical for plant growth and development and are of increasing interest in the development of novel herbicides and plant growth regulators.

Introduction to Auxin Metabolism and Flux Analysis

The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a key regulator of nearly every aspect of plant growth and development.[1] The cellular concentration of active auxin is tightly controlled through a complex network of metabolic pathways, including biosynthesis, transport, and inactivation through conjugation and catabolism.[2][3] Understanding the flow of metabolites, or "flux," through these pathways is crucial for elucidating the mechanisms that govern auxin homeostasis and its physiological effects.[3][4]

Metabolic flux analysis using stable isotope labeling is a powerful technique to quantify the rates of metabolic pathways in vivo.[4][5] By supplying plants with a precursor molecule labeled with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can trace the incorporation of the label into downstream metabolites over time.[6][7] This allows for the determination of the relative and absolute fluxes through different biosynthetic and catabolic routes.[4]

Auxin Metabolic Pathways

Auxin metabolism is multifaceted, involving several interconnected pathways for its synthesis and breakdown. A simplified overview of the major pathways is presented below.

Auxin Biosynthesis

In plants, IAA is synthesized via both tryptophan (Trp)-dependent and Trp-independent pathways.[8][9] The Trp-dependent pathway is considered the major route and consists of several branches named after their key intermediates: the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (TAM) pathway, the indole-3-acetaldoxime (IAOx) pathway, and the indole-3-acetamide (IAM) pathway.[9][10] Genetic and biochemical evidence strongly supports the IPyA pathway as the main auxin biosynthesis route in many plant species.[9][10][11]

Auxin Catabolism and Conjugation

The irreversible degradation of IAA, or catabolism, is a key mechanism for maintaining auxin homeostasis. The primary catabolic pathway involves the oxidation of IAA to 2-oxindole-3-acetic acid (oxIAA).[1] Additionally, IAA can be conjugated to amino acids and sugars, forming compounds that are generally considered inactive storage or transport forms.[1][2] For instance, the conjugation of IAA to aspartic acid to form indole-3-acetyl aspartic acid (IAAsp) is an irreversible process and thus represents another catabolic pathway.[1] Some amino acid conjugates can be hydrolyzed back to free IAA, providing a mechanism for the release of active auxin.[1]

Below is a diagram illustrating the major auxin metabolic pathways.

Experimental Protocols for Isotopic Labeling of Auxins

The following sections detail the methodologies for conducting stable isotope labeling experiments to analyze auxin metabolic flux.

Stable Isotope Labeled Kinetics (SILK)

A powerful approach for studying auxin metabolism is Stable Isotope Labeled Kinetics (SILK).[2][6] This method involves treating plant tissues with stable isotope-labeled precursors and monitoring the incorporation of the label into auxin and its metabolites over a time course.[6] This allows for the determination of turnover rates of pathway intermediates and the final product, IAA.[6]

The general workflow for a SILK experiment is depicted below.

Detailed Experimental Protocol

This protocol is a synthesized example based on methodologies described in the literature.[6][12][13][14]

Materials:

-

Plant material (e.g., Arabidopsis thaliana seedlings)

-

Stable isotope-labeled precursor (e.g., [¹³C₆]anthranilate or [¹³C₈, ¹⁵N₁]indole)

-

Internal standard (e.g., [²H₄]IAA or [¹³C₆]IAA)

-

Extraction solvent (e.g., 2-propanol/H₂O/HCl; 2:1:0.002, v/v/v)

-

Solid-phase extraction (SPE) columns

-

Derivatization agent (if using GC-MS, e.g., diazomethane)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Plant Growth and Treatment:

-

Sample Harvesting and Extraction:

-

Harvest approximately 20-30 mg of tissue at each time point and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[13][14]

-

Add a known amount of a labeled internal standard (e.g., [²H₄]IAA) to each sample for accurate quantification by isotope dilution.[13][14]

-

Homogenize the tissue in the extraction solvent.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Purification:

-

Derivatization (for GC-MS):

-

If using GC-MS, derivatize the samples (e.g., with diazomethane) to increase the volatility of the analytes.[14]

-

-

Mass Spectrometry Analysis:

-

Data Analysis:

-

Quantify the amount of labeled and unlabeled IAA and its metabolites by comparing the peak areas of the endogenous compounds to their corresponding stable isotope-labeled internal standards.[13]

-

Calculate the rate of label incorporation over time to determine the metabolic flux through the pathway of interest.

-

Quantitative Data from Isotopic Labeling Studies

The following tables summarize representative quantitative data from isotopic labeling experiments in auxin metabolism research. These values can vary significantly depending on the plant species, tissue type, developmental stage, and experimental conditions.

Table 1: Rates of Auxin Metabolism in Seed Plants

| Metabolic Process | Rate Range | Reference |

| Biosynthesis | 10 nM/h – 1 µM/h | [1] |

| Conjugation | Up to 100 µM/h | [1] |

| Conjugate Hydrolysis | 10 nM/h – 1 µM/h | [1] |

| Catabolism | 10 nM/h – 1 µM/h | [1] |

Data summarized from a meta-analysis of 31 published papers.[1]

Table 2: Isotope Incorporation into IAA in Arabidopsis Seedlings

| Labeled Precursor | Incubation Time | Labeled IAA Detected | Key Finding | Reference |

| [¹³C₆]anthranilate | 0 - 4.3 hours | [¹³C₆]IAA | Demonstrates flux from an early precursor in the Trp biosynthetic pathway to IAA. | [13] |

| [¹³C₈,¹⁵N₁]indole | 0 - 60 minutes | [¹³C₈,¹⁵N₁]IAA | Shows rapid incorporation of indole into IAA, supporting the Trp-independent pathway. | [13] |

These studies highlight the dynamic nature of auxin biosynthesis, with detectable label incorporation occurring within minutes of precursor application.[13]

Conclusion

Isotopic labeling of auxins is an indispensable tool for dissecting the complexities of auxin metabolism. By providing quantitative data on the rates of biosynthesis, catabolism, and conjugation, these techniques offer a dynamic view of how plants regulate the levels of this critical hormone. The methodologies outlined in this guide, particularly the SILK approach coupled with sensitive mass spectrometry, provide a robust framework for researchers to investigate auxin homeostasis in various plant systems and under diverse physiological and environmental conditions. Such studies are fundamental to advancing our understanding of plant development and for the rational design of new agrochemicals.

References

- 1. Frontiers | Auxin metabolism rates and implications for plant development [frontiersin.org]

- 2. conservancy.umn.edu [conservancy.umn.edu]

- 3. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for metabolic flux analysis in plants using isotope labelling. | Department of Biology [biology2.web.ox.ac.uk]

- 5. Quantifying plant phenotypes with isotopic labeling & metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress [mdpi.com]

- 9. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chapter 2 Auxin Biosynthesis and Catabolism | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 14. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 15. researchgate.net [researchgate.net]

- 16. Current analytical methods for plant auxin quantification--A review. | Semantic Scholar [semanticscholar.org]

- 17. Auxin Detection Technology - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1H-Indole-d5-3-acetamide for Researchers and Drug Development Professionals

An In-depth Overview of a Key Deuterated Standard for Mass Spectrometry-based Applications

This technical guide provides a comprehensive overview of 1H-Indole-d5-3-acetamide, a deuterated analog of a crucial intermediate in auxin biosynthesis. This document is intended for researchers, scientists, and drug development professionals utilizing advanced analytical techniques, particularly mass spectrometry. Herein, we detail the commercial availability of this compound, outline a general experimental protocol for its application as an internal standard, and visualize its relevant biological pathway and analytical workflow.

Introduction

1H-Indole-d5-3-acetamide (CAS Number: 1204700-53-7) is a stable isotope-labeled form of indole-3-acetamide. The five deuterium atoms on the indole ring render it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications. Its primary use is for the accurate quantification of its non-deuterated counterpart, indole-3-acetamide, a key molecule in the auxin biosynthesis pathway in plants. Given the importance of auxins in plant growth and development, and the increasing interest in the plant metabolome, precise analytical standards are indispensable.

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer 1H-Indole-d5-3-acetamide. The following table summarizes the available quantitative data from several prominent vendors to facilitate comparison and procurement. Please note that pricing and availability are subject to change and may require logging into the supplier's website for the most current information.

| Supplier | Catalog Number | Purity | Available Pack Sizes | Price (USD) |

| Pharmaffiliates | PA STI 053030 | High Purity | Inquire | Inquire |

| Santa Cruz Biotechnology | sc-211993 | N/A | Inquire | Inquire |

| Clinivex | RCLST094775 | N/A | Inquire | Inquire |

| LGC Standards | TRC-I577490-10MG / TRC-I577490-100MG | N/A | 10 mg, 100 mg | Inquire |

| Aladdin | A1629031 | N/A | 1 mg, 5 mg, 10 mg | $608.00 (1mg), $378.00 (5mg), $697.90 (10mg) |

| MedchemExpress | HY-W016784-1mg / HY-W016784-5mg / HY-W016784-10mg | N/A | 1 mg, 5 mg, 10 mg | Inquire |

Experimental Protocol: Use as an Internal Standard in LC-MS

This section provides a detailed methodology for the use of 1H-Indole-d5-3-acetamide as an internal standard for the quantification of indole-3-acetamide in a biological matrix.

Objective: To accurately quantify the concentration of indole-3-acetamide in a sample matrix using 1H-Indole-d5-3-acetamide as an internal standard.

Materials:

-

1H-Indole-d5-3-acetamide (Internal Standard, IS)

-

Indole-3-acetamide (Analyte)

-

Biological matrix (e.g., plant tissue extract, bacterial culture supernatant)

-

LC-MS grade methanol, acetonitrile, and water

-

Formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS system (e.g., HPLC or UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 1H-Indole-d5-3-acetamide (IS) in methanol.

-

Prepare a 1 mg/mL stock solution of indole-3-acetamide (analyte) in methanol.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the analyte stock solution with methanol to prepare a series of calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL.

-

Spike each calibration standard with a fixed concentration of the IS (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

Homogenize the biological matrix (e.g., 100 mg of plant tissue in 1 mL of methanol).

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

To 100 µL of the supernatant, add a known amount of the IS to achieve a final concentration similar to that in the calibration standards (e.g., 100 ng/mL).

-

Vortex mix and centrifuge to pellet any remaining debris.

-

Transfer the supernatant to an LC-MS vial.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) transitions:

-

Indole-3-acetamide: Monitor the transition of the precursor ion to a specific product ion.

-

1H-Indole-d5-3-acetamide: Monitor the transition of the deuterated precursor ion to its corresponding product ion. The precursor will be 5 Daltons higher than the non-deuterated analyte.

-

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the analyte for the calibration standards.

-

Determine the concentration of indole-3-acetamide in the biological samples by interpolating the analyte/IS peak area ratio from the calibration curve.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of 1H-Indole-d5-3-acetamide.

Auxin Biosynthesis Pathway

Caption: Tryptophan-dependent auxin biosynthesis via the indole-3-acetamide pathway.

Experimental Workflow for Internal Standard Use

Technical Guide: Safe Handling of 1H-Indole-d5-3-acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling procedures for 1H-Indole-d5-3-acetamide. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this guide leverages safety information for the closely related and structurally similar compound, Indole-3-acetamide. It is crucial to handle this chemical with the utmost care in a controlled laboratory setting.

Chemical and Physical Properties

1H-Indole-d5-3-acetamide is the isotope-labeled analogue of Indole-3-acetamide.[1] It is primarily used in research settings, particularly in studies involving auxin biosynthesis in plants.[1]

| Property | Value | Source |

| Chemical Name | 1H-Indole-d5-3-acetamide | [1] |

| CAS Number | 1204700-53-7 | [1][2] |

| Molecular Formula | C10H5D5N2O | [1][2] |

| Molecular Weight | 179.23 g/mol | [1][2] |

| Appearance | Not Available (likely a solid) | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

Properties of the non-deuterated form, Indole-3-acetamide:

| Property | Value | Source |

| Molecular Formula | C10H10N2O | [3] |

| Molecular Weight | 174.20 g/mol | [3] |

| Melting Point | 193 - 199 °C | [4] |

| Flash Point | 240 °C | [4] |

| Water Solubility | 1.67 g/L | [5] |

Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

This information is based on the GHS classification for Acetamide, a related compound.[6]

Experimental Protocols: Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses.[4][8]

-

Skin Protection: Wear protective gloves and a lab coat to prevent skin contact.[4] Inspect gloves before use and use proper glove removal technique.

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust is generated, a particle filter respirator is recommended.[4]

Handling Procedures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Avoid contact with skin and eyes.[7]

-

Wash hands thoroughly after handling.[7]

-

Keep away from heat, sparks, and open flames.[8]

Storage:

-

Store locked up.

-

It is recommended to store under an inert atmosphere (e.g., nitrogen) as the compound may be air-sensitive.[4]

First-Aid Measures

In case of exposure, follow these first-aid measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[4]

-

Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) upon combustion.[4]

-

Fire-Fighting Instructions: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant.

Toxicological Information

Detailed toxicological data for 1H-Indole-d5-3-acetamide is not available. The information for the related compound, Acetamide, suggests it is suspected of causing cancer.[6] No information is available on the chronic, reproductive, or developmental effects of acetamide in humans.[10]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: Hazard Identification and Response Workflow for 1H-Indole-d5-3-acetamide.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. Indole-3-acetamide | C10H10N2O | CID 397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Showing Compound 1H-Indole-3-acetamide (FDB000937) - FooDB [foodb.ca]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. sds.metasci.ca [sds.metasci.ca]

- 10. epa.gov [epa.gov]

Methodological & Application

Application Note: Quantitative Analysis of 1H-Indole-d5-3-acetamide by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 1H-Indole-d5-3-acetamide. This deuterated compound is commonly used as an internal standard for the accurate quantification of indole-3-acetamide (IAM), an important intermediate in the biosynthesis of the plant hormone indole-3-acetic acid (IAA).[1] The method is applicable to various biological matrices, including bacterial cultures and plant tissues, and is intended for researchers, scientists, and professionals in drug development and agricultural science.

Introduction

Indole-3-acetamide (IAM) is a key molecule in one of the biosynthetic pathways of indole-3-acetic acid (IAA), the most prevalent natural auxin in plants.[1][2] Accurate quantification of IAM is crucial for understanding plant growth regulation, plant-microbe interactions, and for the development of new agricultural products.[3] Due to the complexity of biological matrices, stable isotope-labeled internal standards are essential for correcting matrix effects and ensuring analytical accuracy.[4][5] 1H-Indole-d5-3-acetamide serves as an ideal internal standard for IAM quantification due to its similar chemical properties and co-elution, with a distinct mass-to-charge ratio (m/z).[1] This document provides a detailed protocol for a validated LC-MS/MS method for the analysis of 1H-Indole-d5-3-acetamide, which is integral to the precise measurement of endogenous IAM.

Experimental Protocols

Sample Preparation

A critical step for accurate analysis is the efficient extraction of the analyte and internal standard from the sample matrix. Protein precipitation is a common and straightforward method for sample cleanup.[2][4]

Protocol for Bacterial Culture Supernatant:

-

Collect 1 mL of bacterial culture supernatant.

-

Add an appropriate amount of 1H-Indole-d5-3-acetamide internal standard solution.

-

Add 2 mL of ice-cold acetonitrile to precipitate proteins.[6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]

Protocol for Plant Tissues:

-

Homogenize 50-100 mg of frozen plant tissue in liquid nitrogen.[8]

-

Add 1 mL of extraction solvent (e.g., 80% acetone in water).[9]

-

Spike the sample with the 1H-Indole-d5-3-acetamide internal standard.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.[10]

-

Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.[9]

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

Liquid Chromatography (LC) Conditions

The chromatographic separation is crucial for resolving the analyte from matrix interferences. A reverse-phase C18 column is commonly used for this purpose.[4][6]

| Parameter | Condition |

| Column | C18, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B |

Mass Spectrometry (MS/MS) Conditions

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 400°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| MRM Transitions | See Table 1 |

Data Presentation

Table 1: MRM Transitions for Indole-3-acetamide and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Indole-3-acetamide (IAM) | 175.1 | 130.1 | 0.1 | 25 | 15 |

| 1H-Indole-d5-3-acetamide | 180.1 | 135.1 | 0.1 | 25 | 15 |

Table 2: Method Performance Characteristics for IAM Quantification using 1H-Indole-d5-3-acetamide

| Parameter | Result |

| Linearity (r²) | >0.995 |

| Limit of Detection (LOD) | 0.05 µM[4] |

| Lower Limit of Quantification (LLOQ) | 0.1 µM |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85-115% |

Note: The values presented in Table 2 are typical performance characteristics and may vary depending on the specific matrix and instrument conditions.

Visualization

The following diagram illustrates the general workflow for the LC-MS/MS analysis of indole-3-acetamide using its deuterated internal standard.

Caption: Workflow for LC-MS/MS quantification of indole-3-acetamide.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 1H-Indole-d5-3-acetamide, which is crucial for the accurate determination of indole-3-acetamide in complex biological samples. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample processing, leading to high precision and accuracy. This protocol can be readily adapted for various research applications in plant science, microbiology, and drug metabolism studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [bio-protocol.org]

- 4. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Use of 1H-Indole-d5-3-acetamide as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 1H-Indole-d5-3-acetamide as an internal standard in the quantitative analysis of indole-3-acetamide (IAM), a key intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid, IAA). The protocols outlined below are applicable to various biological matrices, including plant tissues and bacterial cultures, and are primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Introduction

Indole-3-acetamide (IAM) is a crucial molecule in the tryptophan-dependent IAA biosynthesis pathway in some plants and microorganisms.[1][2] Accurate quantification of endogenous IAM levels is essential for understanding auxin metabolism, plant development, and plant-microbe interactions. The stable isotope-labeled compound, 1H-Indole-d5-3-acetamide, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar extraction efficiency and ionization response in mass spectrometry. This minimizes sample preparation errors and matrix effects, leading to highly accurate and precise quantification.[1]

Applications

The primary application of 1H-Indole-d5-3-acetamide is as an internal standard for the quantitative analysis of IAM in various biological samples. This is particularly relevant in:

-

Plant Physiology: Studying auxin biosynthesis and metabolism in different plant tissues and developmental stages.

-

Microbiology: Quantifying IAM production by plant-associated or pathogenic bacteria.

-

Drug Development: While not a direct application in drug development, understanding auxin pathways can inform the development of herbicides and plant growth regulators.

Quantitative Data